molecular formula C26H28N2O4 B2362689 Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate CAS No. 1114650-29-1

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate

Cat. No. B2362689
CAS RN: 1114650-29-1
M. Wt: 432.52
InChI Key: XIGRPCJCOBQJCL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate, commonly known as CP94, is a selective antagonist of the serotonin receptor subtype 5-HT1B. It is a potent and specific inhibitor of the binding of serotonin to 5-HT1B receptors, making it a valuable tool for studying the physiological and biochemical effects of this receptor subtype.

Scientific Research Applications

Synthesis and Applications in Drug Development

Research into similar quinoline derivatives has highlighted their significance in drug development, particularly for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects, with some compounds exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This suggests that related compounds, including Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate, may have potential as therapeutic agents in oncology (Deady et al., 2003).

Antimicrobial and Antitumor Activities

Further, the synthesis and study of new thiazolo[5,4-b]quinoline derivatives have demonstrated significant antimicrobial and antitumor activities. These findings are critical as they open avenues for the development of new antimicrobial agents and cancer therapies based on quinoline derivatives. The structural features essential for antitumor activities, such as positive charge density and conformational flexibility, may guide the design of new compounds with enhanced efficacy (Alvarez-Ibarra et al., 1997).

Corrosion Inhibition

Apart from biomedical applications, quinoline derivatives have also been studied for their corrosion inhibition properties. For example, quinoxalines have been investigated as corrosion inhibitors for copper in nitric acid media, showcasing the versatility of quinoline derivatives in industrial applications as well (Zarrouk et al., 2014).

Optical Applications

On the technological front, the design and synthesis of quinoline derivatives for photodiode applications have been explored, indicating their potential in the development of optical materials and devices. This research demonstrates the broad applicability of quinoline derivatives, spanning from therapeutic uses to materials science (Elkanzi et al., 2020).

properties

IUPAC Name

ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-3-31-26(30)19-12-13-22-21(14-19)24(32-16-25(29)27-20-6-4-5-7-20)15-23(28-22)18-10-8-17(2)9-11-18/h8-15,20H,3-7,16H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGRPCJCOBQJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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